2-Allyl-4-phenoxyphenol (CAS 25345-77-1): A Bifunctional Scaffold in Metabolic Therapeutics and High-Refractive-Index Materials
2-Allyl-4-phenoxyphenol (CAS 25345-77-1): A Bifunctional Scaffold in Metabolic Therapeutics and High-Refractive-Index Materials
Executive Summary
2-Allyl-4-phenoxyphenol (CAS 25345-77-1) is a highly versatile, bifunctional aromatic intermediate characterized by a phenolic hydroxyl group, a phenoxy ether linkage, and an ortho-allyl substitution. This specific triad of functional groups makes it a critical building block in two distinct, highly specialized fields: the rational drug design of peroxisome proliferator-activated receptor (PPAR) pan-agonists for metabolic syndrome[1], and the synthesis of high-refractive-index (meth)acrylate monomers for advanced optical materials[2].
This technical guide deconstructs the physicochemical properties of 2-allyl-4-phenoxyphenol and provides validated, step-by-step methodologies for its downstream application in both medicinal chemistry and polymer science.
Physicochemical Profiling and Structural Rationale
The utility of 2-allyl-4-phenoxyphenol stems directly from its structural geometry. The diaryl ether core provides dense π-electron clouds, which are essential for both hydrophobic binding in biological receptors and high electron polarizability in optical polymers. The ortho-allyl group serves as a reactive handle; it can be selectively hydrogenated to a propyl chain to tune steric bulk[1], or utilized as a secondary cross-linking site in polymerization matrices[2].
Quantitative Chemical and Physical Data
| Property | Value / Description |
| Chemical Name | 2-Allyl-4-phenoxyphenol |
| CAS Registry Number | 25345-77-1 |
| Molecular Formula | C₁₅H₁₄O₂[3] |
| Molecular Weight | 226.27 g/mol [3] |
| Physical State (at 25°C) | Yellow to pale amber oil[1] |
| Solubility Profile | Soluble in EtOAc, EtOH, DMF, DCM; Insoluble in H₂O |
| Structural Features | Diaryl ether, ortho-allyl phenol |
| Primary Downstream Uses | PPAR α/γ/δ pan-agonists, High-RI optical monomers |
Medicinal Chemistry: Synthesis of PPAR α/γ/δ Pan-Agonists
Mechanistic Role in Metabolic Regulation
To effectively target insulin resistance, hyperglycemia, and dyslipidemia, modern drug discovery has focused on simultaneously activating PPARα, PPARγ, and PPARδ[1]. The ligand-binding domain of these nuclear hormone receptors requires a specific lipophilic "tail" to anchor the agonist.
2-Allyl-4-phenoxyphenol is utilized to synthesize the tail group of indanylacetic acid derivatives. The allyl group is catalytically hydrogenated to a propyl chain. This propyl group provides critical steric bulk at the ortho position of the phenol, forcing the phenoxy ring into a specific dihedral angle that optimizes hydrophobic interactions within the Y-shaped PPAR binding pocket[1].
Diagram 1: Signaling pathway of PPAR pan-agonists derived from 2-allyl-4-phenoxyphenol.
Experimental Protocol: Transfer Hydrogenation of 2-Allyl-4-phenoxyphenol
To convert the allyl handle into the required propyl chain without cleaving the diaryl ether, a mild transfer hydrogenation is employed[1].
Reagents:
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2-Allyl-4-phenoxyphenol (4.8 g, 21.3 mmol)
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Palladium on Carbon (Pd/C, 10% wt, 480 mg)
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Ammonium formate (8.03 g, 127.3 mmol)
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Absolute Ethanol (100 mL)
Step-by-Step Workflow & Causality:
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System Purging: Dissolve 2-allyl-4-phenoxyphenol in ethanol in a round-bottom flask. Purge the system with argon for 10 minutes.
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Causality: Argon displacement prevents the ignition of Pd/C and prevents unwanted oxidation of the electron-rich phenol ring.
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Catalyst and Hydrogen Donor Addition: Add Pd/C followed by ammonium formate.
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Causality: Ammonium formate decomposes in the presence of Pd/C to generate hydrogen gas in situ. This transfer hydrogenation method is chosen over H₂ gas cylinders because it operates at ambient pressure, preventing the over-reduction of the aromatic rings while selectively saturating the aliphatic double bond[1].
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Thermal Activation: Heat the reaction mixture to 40 °C for 1.5 hours under an argon atmosphere.
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Self-Validation (In-Process Control): The reaction progress can be monitored via TLC (Hexanes:EtOAc 8:2). The starting material (allyl) will consume bromine water or KMnO₄, whereas the saturated product (propyl) will not. The evolution of CO₂ and NH₃ gas bubbles confirms the decomposition of ammonium formate.
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Workup and Isolation: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
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Purification: Redissolve the crude residue in EtOAc, pass through a short silica gel plug to remove residual formate salts, and concentrate to yield 2-propyl-4-phenoxyphenol as a yellow oil[1].
Materials Science: High Refractive Index Optical Monomers
Mechanistic Role in Polymer Optics
In the development of intraocular lenses and advanced optical coatings, materials with a high refractive index (RI > 1.50) are required to create thinner, lighter lenses[2]. The refractive index of a polymer is directly proportional to the molar refraction of its monomers.
Because aromatic rings possess highly delocalized π-electrons that are easily polarized by electromagnetic radiation (light), the diaryl ether structure of 2-allyl-4-phenoxyphenol is an ideal high-RI core. By esterifying the phenolic hydroxyl group with methacryloyl chloride, the compound is converted into a hydrophobic, polymerizable monomer[2].
Diagram 2: Workflow for the synthesis of high-refractive-index methacrylate monomers.
Experimental Protocol: Synthesis of 2-Allyl-4-phenoxyphenyl Methacrylate
Reagents:
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2-Allyl-4-phenoxyphenol (1.0 eq)
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Methacryloyl chloride (1.2 eq)
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Triethylamine (Et₃N, 1.5 eq)
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Dichloromethane (DCM, anhydrous)
Step-by-Step Workflow & Causality:
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Preparation: Dissolve 2-allyl-4-phenoxyphenol and Et₃N in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0–5 °C using an ice-water bath.
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Causality: Et₃N acts as an acid scavenger. As the phenol reacts with the acid chloride, HCl is generated. Et₃N neutralizes the HCl to form triethylammonium chloride, preventing the acid from catalyzing unwanted side reactions (such as the polymerization of the methacrylate group) and driving the equilibrium forward[2].
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Addition: Add methacryloyl chloride dropwise over 30 minutes.
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Causality: The esterification is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal auto-polymerization of the methacryloyl double bond.
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Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.
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Self-Validation (In-Process Control): The reaction mixture will transition from a clear solution to a cloudy suspension as the insoluble triethylammonium chloride salt precipitates. Complete consumption of the phenol should be verified by TLC.
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Aqueous Workup: Quench the reaction with distilled water. Separate the organic layer. Wash the organic layer sequentially with 4% NaOH solution (to remove unreacted phenol and methacrylic acid), brine (to break emulsions and pre-dry), and distilled water[2].
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Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the DCM under reduced pressure. Purify the crude liquid via column chromatography (silica gel, petroleum ether:ethyl acetate 90:10) to yield a colorless, transparent liquid.
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Validation: The final monomer will exhibit a significantly elevated refractive index (typically > 1.56) compared to standard aliphatic methacrylates[2].
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References
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Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy Journal of Medicinal Chemistry - ACS Publications[Link]
- High refractive index (meth)
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2-allyl-4-phenoxyphenol, 25345-77-1 Chemical Properties Rovathin Chemical Database[Link]
